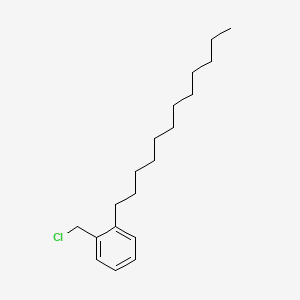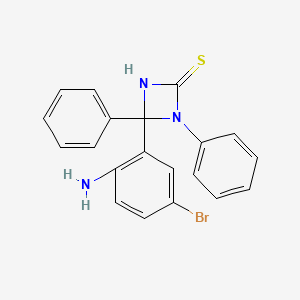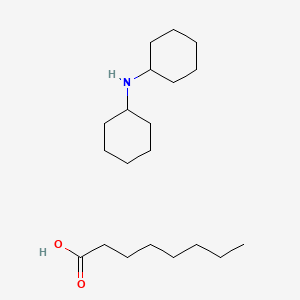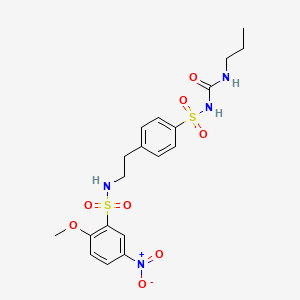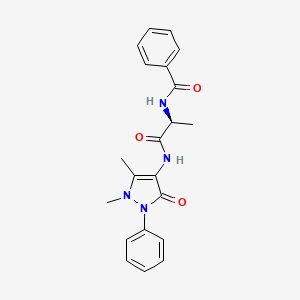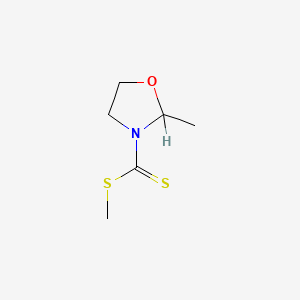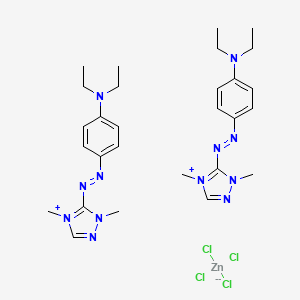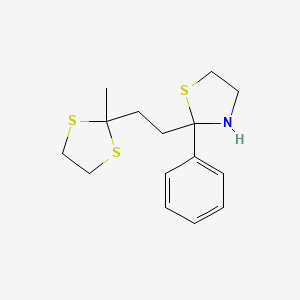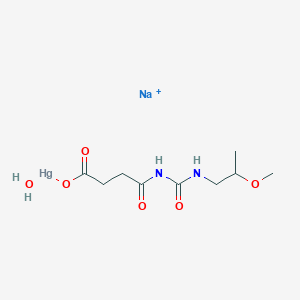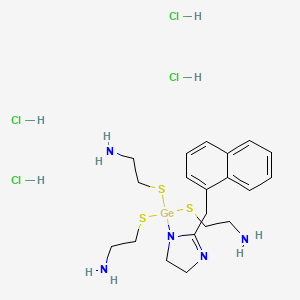
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- is a complex heterocyclic compound It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- typically involves multi-step reactions. One common approach is the condensation of a pyrimidinone derivative with an imidazo-pyridine intermediate, followed by the introduction of the fluorophenyl group and the piperidine ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Imidazo-pyridine derivatives: Molecules featuring the imidazo-pyridine moiety with various functional groups.
Fluorophenyl compounds: Chemicals containing the fluorophenyl group with different core structures.
Uniqueness
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
108635-82-1 |
|---|---|
分子式 |
C23H24FN7O |
分子量 |
433.5 g/mol |
IUPAC名 |
2-[[1-[3-[(4-fluorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24FN7O/c1-29(22-26-12-8-20(32)28-22)18-9-13-30(14-10-18)23-27-19-3-2-11-25-21(19)31(23)15-16-4-6-17(24)7-5-16/h2-8,11-12,18H,9-10,13-15H2,1H3,(H,26,28,32) |
InChIキー |
RQJJBKABYTVPPP-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C5=NC=CC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)

